molecular formula C7H11N3O3 B588358 Hydroxy Ipronidazole-d3 CAS No. 1156508-86-9

Hydroxy Ipronidazole-d3

Cat. No.: B588358
CAS No.: 1156508-86-9
M. Wt: 188.20 g/mol
InChI Key: DTHPMNDYKOSVFR-HPRDVNIFSA-N
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Scientific Research Applications

Hydroxy Ipronidazole-d3 has a wide range of applications in scientific research, including:

Mechanism of Action

Target of Action

Hydroxy Ipronidazole-d3 is the deuterium labeled Hydroxy Ipronidazole . Hydroxy Ipronidazole (Ipronidazole-OH) is a metabolite of nitroimidazole antibiotics, such as ipronidazole (IPZ) . Nitroimidazole antibiotics are primarily used to treat protozoal infections and certain bacterial infections .

Mode of Action

It is known that hydroxy ipronidazole (ipronidazole-oh) may have a similar mutagenic potential as the parent compound . This suggests that this compound might interact with its targets in a similar manner as Ipronidazole, potentially causing changes in the DNA of the microorganisms it targets .

Biochemical Pathways

As a metabolite of nitroimidazole antibiotics, it is likely involved in the same pathways as its parent compound, ipronidazole . Nitroimidazole antibiotics are known to interfere with the DNA synthesis of microorganisms, leading to their death .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

Given its potential mutagenic properties, it may cause changes in the dna of the microorganisms it targets, leading to their death .

Action Environment

Like other drugs, factors such as temperature, ph, and the presence of other substances could potentially influence its action .

Biochemical Analysis

Biochemical Properties

Hydroxy Ipronidazole-d3 interacts with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

It is known that this compound is a metabolite of the nitroimidazole antiprotozoal agent ipronidazole , which suggests that it may have similar cellular effects as ipronidazole.

Molecular Mechanism

It is known that this compound is a metabolite of the nitroimidazole antiprotozoal agent ipronidazole , which suggests that it may have similar molecular mechanisms of action as ipronidazole.

Metabolic Pathways

It is known that this compound is a metabolite of the nitroimidazole antiprotozoal agent ipronidazole , which suggests that it may be involved in similar metabolic pathways as ipronidazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy Ipronidazole-d3 involves the deuteration of ipronidazole. The process typically includes the introduction of deuterium atoms into the molecular structure of ipronidazole. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific reaction conditions and reagents used for this process are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the integrity of the deuterated compound. The final product is then purified and tested for quality assurance before being made available for research and analytical purposes .

Chemical Reactions Analysis

Types of Reactions

Hydroxy Ipronidazole-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may yield nitroimidazole derivatives, while reduction may produce aminoimidazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydroxy Ipronidazole-d3 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical purposes. The presence of deuterium atoms enhances the accuracy and precision of quantification in mass spectrometry, making it a valuable tool in research and quality control .

Properties

IUPAC Name

2-[5-nitro-1-(trideuteriomethyl)imidazol-2-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-7(2,11)6-8-4-5(9(6)3)10(12)13/h4,11H,1-3H3/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHPMNDYKOSVFR-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=C(N1C)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=CN=C1C(C)(C)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857781
Record name 2-[1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156508-86-9
Record name 2-[1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A total of 21.5 g of potassium were dissolved in 450 ml of tert.-butanol with vigorous stirring and the solution heated to reflux. 300 ml of hexametapol were added to the cooled solution. The mixture was then cooled to -25°, a solution of 42.5 g of 1-methyl-2-isopropyl-5-nitroimidazole in 60 ml of triethylphosphite and 150 ml of hexametapol was added and dry oxygen was conducted through the mixture for 5 hours at -20° to -25° with vigorous stirring. The mixture was poured into a mixture of 1.5 liter of ice-water and 45 ml of 36% hydrochloric acid and extracted six times with 400 ml portions of ether. The combined ether extracts were washed twice with 250 ml portions of water and evaporated. The crude 2-(2-hydroxy-2-propyl)-1-methyl-5-nitroimidazole (40.5 g; 87%) was purified by crystallization from 300 ml of water. There were obtained 30.2 g of pure 2-(2-hydroxy-2-propyl)-1-methyl-5-nitroimidazole, melting point 106°-108° and a second crop of 4.2 g, melting point 102°-105° (total yield 74%).
Quantity
21.5 g
Type
reactant
Reaction Step One
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450 mL
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solvent
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42.5 g
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reactant
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60 mL
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150 mL
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ice water
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1.5 L
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45 mL
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300 mL
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Synthesis routes and methods II

Procedure details

A total of 45 ml of a 2.25-N solution of sodium tert.amylate in toluene and 11.2 ml of triethylphosphite were added to a solution, cooled to -15°, of 8.5 g of 1-methyl-2-isopropyl-5-nitroimidazole in 85 ml of dimethylformamide. A strong oxygen stream was conducted through this mixture for 6 hours at a temperature of -10° to -15° while stirring vigorously. The mixture was then neutralized by the addition of 45 ml of 2-N hydrochloric acid and concentrated on a rotary evaporator at 50°/12 Torr. The residue was taken up in 250 ml of water and the aqueous solution extracted 3 times with 250 ml portions of dichloromethane. The combined dichloromethane extracts were washed with a small amount of water and concentrated to dryness. The residue was then taken up in ethyl acetate and chromatographed on 600 g of silica gel with ethyl acetate. After evaporation of the solvent on a rotary evaporator and crystallization from isopropyl ether, there were obtained 2.2 g of 2-(2-hydroxy-2-propyl)-1-methyl-5-nitroimidazole, melting point 106°-108°. The yield was 23.8%.
[Compound]
Name
2.25-N solution
Quantity
45 mL
Type
reactant
Reaction Step One
[Compound]
Name
sodium tert.amylate
Quantity
0 (± 1) mol
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reactant
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11.2 mL
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solvent
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8.5 g
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reactant
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85 mL
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solvent
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0 (± 1) mol
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reactant
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[Compound]
Name
2-N
Quantity
45 mL
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reactant
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reactant
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Synthesis routes and methods III

Procedure details

A total of 11.2 ml of triethylphosphite and 6 g of powdered potassium hydroxide were added to a solution of 8.5 g of 1-methyl-2-isopropyl-5-nitroimidazole in 40 ml of hexametapol while cooling in an ice-bath. While the solution was further cooled with ice, oxygen was conducted through the solution with vigorous stirring. After 2.5 hours, 6.1 ml of glacial acetic acid were added and the mixture was then poured into 600 ml of water and extracted four times with 150 ml portions of ether. The ether extracts were washed with a small amount of water, evaporated on a rotary evaporator and finally dried at 85°/0.5 Torr. The residue was crystallized from 15 ml of isopropyl ether. There were obtained 2.0 g of 2-(2-hydroxy-2-propyl)-1-methyl-5-nitroimidazole, melting point 102°-107°. The yield was 21.6%.
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
6 g
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reactant
Reaction Step One
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8.5 g
Type
reactant
Reaction Step One
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40 mL
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solvent
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0 (± 1) mol
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reactant
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Name
Quantity
600 mL
Type
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6.1 mL
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Reaction Step Four

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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